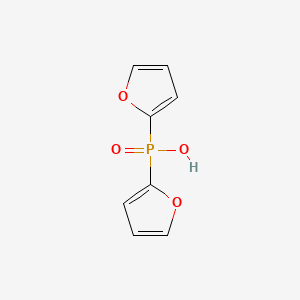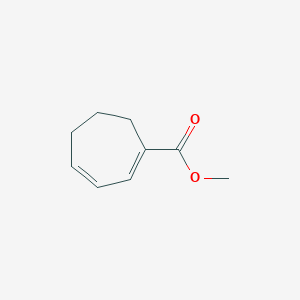
Methyl cyclohepta-1,3-diene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl cyclohepta-1,3-diene-1-carboxylate is an organic compound characterized by a seven-membered ring with two conjugated double bonds and a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions
Methyl cyclohepta-1,3-diene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclohepta-1,3-diene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction conditions ensures high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
Methyl cyclohepta-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohepta-1,3-diene-1-carboxylic acid or ketones.
Reduction: Formation of methyl cycloheptane-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Methyl cyclohepta-1,3-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl cyclohepta-1,3-diene-1-carboxylate involves its interaction with molecular targets through its conjugated double bonds and ester group. These interactions can lead to various biochemical and physiological effects, depending on the specific pathways involved. The compound’s reactivity and binding affinity to different targets make it a versatile molecule in research and development.
相似化合物的比较
Similar Compounds
Cycloheptadiene: A parent compound with similar structural features but lacking the ester group.
Methyl cyclohex-3-ene-1-carboxylate: A six-membered ring analog with similar functional groups.
Methyl cyclopent-3-ene-1-carboxylate: A five-membered ring analog with similar functional groups.
Uniqueness
Methyl cyclohepta-1,3-diene-1-carboxylate is unique due to its seven-membered ring structure with conjugated double bonds and an ester group
属性
CAS 编号 |
65093-79-0 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC 名称 |
methyl cyclohepta-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-6-4-2-3-5-7-8/h2,4,6H,3,5,7H2,1H3 |
InChI 键 |
FBMNCXOPHZSKMQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


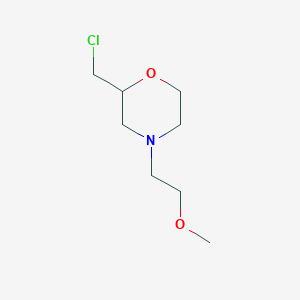
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
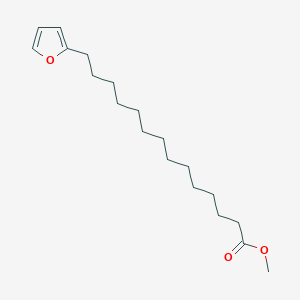

![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
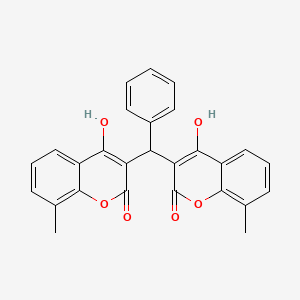
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
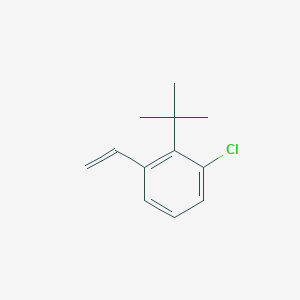
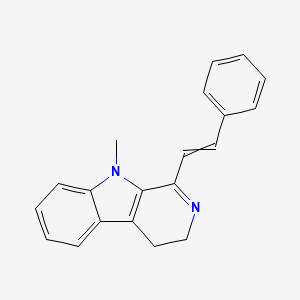

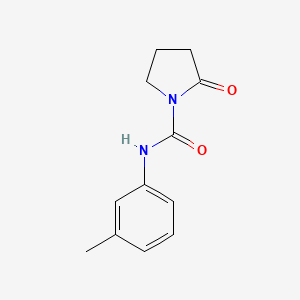
![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)
